2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide
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Overview
Description
2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide is a chemical compound with the molecular formula C12H17BrN2OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom on the thiophene ring, a cyclopentyl group, and an acetamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formation of the Amino Intermediate: 3-Bromothiophene is reacted with cyclopentylamine to form the intermediate 3-bromothiophen-2-ylmethylcyclopentylamine.
Acetamide Formation: The intermediate is then reacted with chloroacetamide under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Amide Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis
Major Products Formed
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Hydrolysis: Cyclopentylamine and acetic acid
Scientific Research Applications
2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and the thiophene ring may play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler analog without the cyclopentyl and acetamide groups.
Thiophene-2-carboxamide: Lacks the bromine and cyclopentyl groups.
Cyclopentylamine: Contains the cyclopentyl group but lacks the thiophene and acetamide moieties
Uniqueness
2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide is unique due to the combination of the bromothiophene, cyclopentyl, and acetamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H17BrN2OS |
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Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methyl-cyclopentylamino]acetamide |
InChI |
InChI=1S/C12H17BrN2OS/c13-10-5-6-17-11(10)7-15(8-12(14)16)9-3-1-2-4-9/h5-6,9H,1-4,7-8H2,(H2,14,16) |
InChI Key |
PPQJQSFUTVVVES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC2=C(C=CS2)Br)CC(=O)N |
Origin of Product |
United States |
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